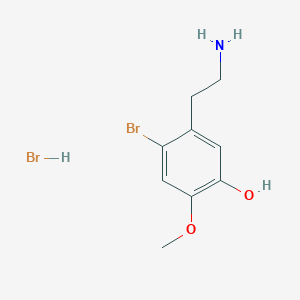

5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide

CAS No.: 2287316-48-5

Cat. No.: VC5903981

Molecular Formula: C9H13Br2NO2

Molecular Weight: 327.016

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2287316-48-5 |

|---|---|

| Molecular Formula | C9H13Br2NO2 |

| Molecular Weight | 327.016 |

| IUPAC Name | 5-(2-aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide |

| Standard InChI | InChI=1S/C9H12BrNO2.BrH/c1-13-9-5-7(10)6(2-3-11)4-8(9)12;/h4-5,12H,2-3,11H2,1H3;1H |

| Standard InChI Key | BJQWAJZPSGLAAW-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1)Br)CCN)O.Br |

Introduction

Compound Identification and Structural Characteristics

5-(2-Aminoethyl)-4-bromo-2-methoxyphenol hydrobromide (CAS: 2287316-48-5) is a brominated phenolic compound with a hydrobromic acid salt moiety. Its molecular formula is C₉H₁₃Br₂NO₂, and its molecular weight is 327.02 g/mol . The structure comprises:

-

A phenolic ring substituted with bromine at position 4, methoxy at position 2, and a 2-aminoethyl side chain at position 5.

-

A hydrobromide counterion, enhancing solubility in polar solvents like water or ethanol .

Spectral Data

-

¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and aminoethyl protons (δ 2.5–3.5 ppm) .

-

IR: Key peaks correspond to O–H (3200–3500 cm⁻¹), C–Br (500–600 cm⁻¹), and N–H stretching (3300 cm⁻¹) .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a multi-step process:

-

Bromination: 2-Methoxyphenol derivatives undergo electrophilic substitution using brominating agents (e.g., N-bromosuccinimide) .

-

Aminoethylation: Introduction of the 2-aminoethyl group via Friedel-Crafts alkylation or reductive amination .

-

Salt Formation: Reaction with hydrobromic acid to form the hydrobromide salt .

Table 1: Representative Synthesis Yields

| Step | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF | 85 | |

| Aminoethylation | Ethylenediamine, H₂/Pd-C | 72 | |

| Hydrobromide Formation | HBr (48% aq.) | 91 |

Physicochemical Properties

Physical Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 158–160°C (decomposes) | |

| Solubility | >50 mg/mL in H₂O | |

| LogP (Partition) | 1.8 (hydrophilic salt) |

Stability

-

pH Sensitivity: Stable at pH 2–6; decomposes under alkaline conditions due to deprotonation .

-

Light Sensitivity: Degrades upon prolonged UV exposure (λ < 300 nm) .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

This compound serves as a precursor in:

-

Kinase Inhibitors: Structural analogs are used in Bcr-Abl tyrosine kinase inhibitors (e.g., Bosutinib) .

-

Anti-inflammatory Agents: Modulates PDE4 activity in preclinical models .

Table 2: Biological Activity Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume